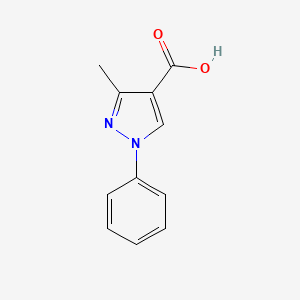

3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSINBQIDAICII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60411719 | |

| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77169-11-0 | |

| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, pyrazole-containing moieties are recognized as "privileged scaffolds" due to their prevalence in a wide array of therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] The incorporation of a carboxylic acid functional group onto this scaffold, as seen in 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provides a crucial handle for synthetic elaboration and enhances the molecule's ability to interact with biological targets through hydrogen bonding and ionic interactions.[3][4] This guide offers a detailed exploration of the physicochemical properties of this compound (CAS No. 77169-11-0), a compound of significant interest to researchers in drug development and organic synthesis.[5]

Molecular Structure and Key Identifiers

This compound is characterized by a central pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 1-position nitrogen, and a carboxylic acid at the 4-position. This specific arrangement of substituents dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 77169-11-0 | [5][6] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |

| Molecular Weight | 202.21 g/mol | [5] |

| IUPAC Name | This compound |

Synthesis Pathway and Experimental Protocol

While specific literature detailing the synthesis of this compound is not extensively published, a reliable synthetic route can be extrapolated from established methods for analogous pyrazole-4-carboxylic acids.[7] A common and effective approach involves a multi-step sequence starting from a substituted acetophenone.

Plausible Synthetic Route

The synthesis can be envisioned in three main stages:

-

Hydrazone Formation: Reaction of acetophenone with phenylhydrazine to form the corresponding phenylhydrazone.

-

Vilsmeier-Haack Formylation: Cyclization and formylation of the hydrazone using a Vilsmeier reagent (e.g., POCl₃ and DMF) to yield the pyrazole-4-carbaldehyde intermediate.

-

Oxidation: Conversion of the aldehyde to the final carboxylic acid using a suitable oxidizing agent.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

To a cooled (0-5 °C) mixture of dimethylformamide (DMF, 3 equivalents) and phosphorus oxychloride (POCl₃, 2 equivalents), slowly add a solution of acetophenone phenylhydrazone (1 equivalent) in DMF.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Neutralize the solution with a saturated sodium hydroxide solution to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure aldehyde intermediate.

Step 2: Oxidation to this compound

-

Dissolve the intermediate aldehyde (1 equivalent) in a suitable solvent such as acetone.

-

Prepare a solution of an oxidizing agent, for example, sodium chlorite (NaClO₂, 3 equivalents) and a scavenger like sulfamic acid (NH₂SO₃H, 3 equivalents) in water.

-

Add the oxidizing solution to the aldehyde solution and stir at room temperature.

-

Monitor the reaction by TLC. Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the product, wash with cold water, and dry to yield this compound.

Core Physicochemical Properties

Detailed experimental data for this specific molecule is sparse in the literature. The following section combines known information with expert analysis based on its chemical structure.

| Physicochemical Property | Predicted/Expected Value | Rationale/Comments |

| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely >150 °C. | The presence of the carboxylic acid allows for strong intermolecular hydrogen bonding, and the planar aromatic systems facilitate efficient crystal packing. A related compound, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, has a melting point of 157-160 °C.[8] Another analogue, 3-phenyl-1H-pyrazole-4-carboxylic acid, melts at 278 °C (with decomposition).[9] |

| Solubility | Poorly soluble in water at neutral pH. Soluble in alkaline aqueous solutions and polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group confers some polarity. However, the molecule's overall hydrophobic character, due to the phenyl and pyrazole rings, limits its solubility in neutral water. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.[10] |

| pKa | Estimated to be in the range of 3-4. | The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the pyrazole ring. The pKa of the related 3-phenyl-1H-pyrazole-4-carboxylic acid has been predicted to be around 3.07.[9] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Expected Chemical Shifts (δ, ppm):

-

~12-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with residual water in the solvent.

-

~7.2-7.8 ppm (multiplet, 5H): Protons of the phenyl group.

-

~8.0-8.5 ppm (singlet, 1H): Proton at the 5-position of the pyrazole ring.

-

~2.4-2.6 ppm (singlet, 3H): Protons of the methyl group (-CH₃).

-

¹³C NMR (Carbon NMR)

-

Expected Chemical Shifts (δ, ppm):

-

~165-175 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~110-150 ppm: Aromatic carbons of the phenyl and pyrazole rings.

-

~10-15 ppm: Methyl carbon (-CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Acquire a spectrum using an ATR-FTIR spectrometer.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100-3000 | C-H stretch | Aromatic (phenyl and pyrazole rings) |

| ~2950-2850 | C-H stretch | Aliphatic (methyl group) |

| ~1700-1680 (strong) | C=O stretch | Carboxylic acid |

| ~1600-1450 | C=C and C=N stretch | Aromatic and pyrazole rings |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[11] The strong carbonyl (C=O) absorption is also a key diagnostic peak.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Results (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): m/z = 202. This corresponds to the molecular weight of the compound.

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the carboxylic acid group (-COOH, loss of 45 amu) and fragmentation of the phenyl and pyrazole rings. The phenyl cation (m/z = 77) is a common fragment.

Caption: Analytical workflow for the characterization of the target compound.

Conclusion and Future Outlook

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data on its physicochemical properties are not widely available, this guide provides a comprehensive overview based on its molecular structure and the properties of analogous compounds. The provided synthetic and analytical protocols offer a solid foundation for researchers and drug development professionals working with this and related pyrazole derivatives. Further investigation into the biological activity of derivatives of this core structure is a promising avenue for future research.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. 1H-Pyrazole-4-carboxylicacid, 3-methyl-1-phenyl- - CAS:77169-11-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. lookchem.com [lookchem.com]

- 7. rsc.org [rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 5504-65-4 [amp.chemicalbook.com]

- 10. CAS 5504-65-4: 3-phenyl-1H-pyrazole-4-carboxylic acid [cymitquimica.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]

An In-depth Technical Guide to 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry and materials science. We will explore its fundamental chemical identifiers, physicochemical properties, a detailed and rationalized synthesis protocol, analytical validation techniques, and its significant applications. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering expert insights into the practical utility and scientific context of this compound.

Core Identification and Chemical Properties

Accurate identification is the cornerstone of all chemical research and development. This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized as a "pharmacophore" due to its prevalence in many active pharmaceutical ingredients (APIs).[1][2] The strategic placement of the methyl, phenyl, and carboxylic acid groups on the pyrazole ring dictates its chemical reactivity and potential biological interactions.

Key Identifiers

A summary of the essential identifiers for this compound is provided below for unambiguous characterization.

| Identifier | Value | Source |

| CAS Number | 77169-11-0 | [3] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=NN(C=C1C(=O)O)C2=CC=CC=C2 |

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and application conditions, such as selecting a suitable solvent for a reaction or formulation.

| Property | Value | Notes |

| Physical Form | Solid | Typically a white to off-white powder. |

| Storage | Sealed in dry, Room Temperature | [3] |

| Solubility | Soluble in polar organic solvents | The carboxylic acid group enhances solubility in solvents like alcohols and DMSO. |

Synthesis and Mechanistic Rationale

The synthesis of pyrazole carboxylic acids is a well-established field, yet the choice of pathway can significantly impact yield, purity, and scalability. Many pyrazole derivatives serve as crucial intermediates for fungicides and other agrochemicals, leading to extensive process optimization.[4][5][6] A common and reliable method for synthesizing the target molecule involves the cyclization of a β-ketoester equivalent with phenylhydrazine, followed by functional group manipulation.

Recommended Synthesis Protocol

This protocol outlines a robust method for the laboratory-scale synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Step 1: Condensation to form Ethyl 2-(phenylhydrazineylidene)acetoacetate

-

Reactants: Ethyl acetoacetate, Phenylhydrazine.

-

Solvent: Ethanol.

-

Procedure:

-

Dissolve ethyl acetoacetate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add phenylhydrazine dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture for 2-4 hours. The product, a phenylhydrazone intermediate, will precipitate out of solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Rationale: This is a classic condensation reaction. The nucleophilic amino group of phenylhydrazine attacks the electrophilic ketone carbonyl of ethyl acetoacetate, followed by dehydration to form the stable hydrazone. Ethanol is an ideal solvent as it solubilizes the reactants while allowing the product to precipitate upon formation, driving the reaction to completion.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

Reactants: Phenylhydrazone intermediate from Step 1, Vilsmeier reagent (prepared from POCl₃ and DMF).

-

Procedure:

-

In a separate flask under an inert atmosphere (Nitrogen or Argon), prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF).

-

Slowly add the phenylhydrazone intermediate to the Vilsmeier reagent.

-

Heat the reaction mixture, typically to 60-80 °C, for several hours until the reaction is complete (monitored by TLC). This step results in the formation of the corresponding pyrazole-4-carboxaldehyde.[7]

-

Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with a base like sodium hydroxide.

-

-

Rationale: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds.[7] Here, it acts as both a cyclizing and formylating agent. The reagent activates the enamine-like system of the hydrazone, leading to intramolecular cyclization to form the pyrazole ring. The same reagent then formylates the electron-rich 4-position of the newly formed pyrazole.

Step 3: Oxidation to Carboxylic Acid

-

Reactants: Pyrazole-4-carboxaldehyde from Step 2, an oxidizing agent (e.g., potassium permanganate or Jones reagent).

-

Procedure:

-

Dissolve the aldehyde in a suitable solvent (e.g., acetone or aqueous base).

-

Slowly add the oxidizing agent at a controlled temperature (often 0-10 °C).

-

Stir until the aldehyde is fully consumed.

-

Work up the reaction by neutralizing any excess oxidant and acidifying the solution to precipitate the carboxylic acid product.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

-

-

Rationale: This is a standard oxidation of an aldehyde to a carboxylic acid. The choice of oxidant is crucial; potassium permanganate is cost-effective but can sometimes lead to over-oxidation if not controlled, while Jones reagent is highly efficient but chromium-based. The final acidification step is necessary to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis process.

Caption: A simplified workflow for the synthesis of the title compound.

Analytical Validation and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques must be employed. This self-validating system is critical for reproducible research and development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic peaks for the methyl group, the aromatic protons of the phenyl ring, and the pyrazole proton. The absence of the aldehyde proton peak (around 9-10 ppm) and the appearance of a broad carboxylic acid proton peak confirm the final oxidation.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected value of 202.21 g/mol .[3] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups. Key signals include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample (>95-99%) will show a single major peak.

Applications in Drug Discovery and Materials Science

Pyrazole carboxylic acids are highly valued scaffolds in medicinal chemistry.[1] The carboxylic acid group serves as a versatile synthetic handle for creating amide or ester libraries, which is a common strategy in lead optimization.

Role as a Pharmaceutical Intermediate

This specific molecule is a key building block for more complex APIs. Its derivatives have been investigated for a range of biological activities. The pyrazole core is a known pharmacophore in drugs targeting enzymes and receptors. For example, related structures, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, are potent fungicides that act by inhibiting succinate dehydrogenase (SDHI).[4][8] This highlights the importance of the pyrazole carboxamide moiety in modulating biological systems.

Logical Pathway in Drug Development

The diagram below illustrates the logical progression from a core intermediate like this compound to a potential drug candidate.

Caption: From chemical intermediate to drug candidate workflow.

Use in Coordination Chemistry

Beyond pharmaceuticals, pyrazole carboxylic acids are used as ligands to create metal complexes. These complexes can have interesting properties, such as luminescence or catalytic activity, making them suitable for applications in materials science and catalysis.[9]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazole-4-carboxylicacid, 3-methyl-1-phenyl- - CAS:77169-11-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Ascendant Therapeutic Potential of 3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid Derivatives: A Technical Guide

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, underpinning the pharmacophores of numerous clinically significant drugs.[1] Among the vast landscape of pyrazole-containing scaffolds, derivatives of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their antimicrobial, anti-inflammatory, analgesic, and anticancer properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics based on this privileged scaffold.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring system is a versatile and highly sought-after motif in the design of bioactive molecules. Its unique electronic properties and conformational flexibility allow for diverse interactions with various biological targets. The presence of the pyrazole nucleus in blockbuster drugs such as the anti-inflammatory agent celecoxib and the analgesic dipyrone attests to its profound pharmacological importance.[2] The this compound framework, in particular, offers a synthetically accessible and readily modifiable template for the generation of extensive compound libraries with diverse biological profiles.

Synthesis of this compound and Its Derivatives

The synthetic accessibility of the pyrazole core is a key advantage for its exploration in drug discovery. The Vilsmeier-Haack reaction is a commonly employed and efficient method for the synthesis of the 3-phenyl-1-phenyl-1H-pyrazole-4-carboxaldehyde precursor.[3] This aldehyde serves as a versatile intermediate for the preparation of the target carboxylic acid and its subsequent derivatives, primarily amides and esters.

General Synthetic Workflow

The overall synthetic strategy involves a multi-step sequence, commencing with the formation of a phenylhydrazone, followed by cyclization via the Vilsmeier-Haack reaction to yield the key pyrazole-4-carboxaldehyde intermediate. Subsequent oxidation and derivatization lead to the desired carboxylic acid, amides, and esters.

References

A Comprehensive Technical Guide to the Mechanisms of Action of Pyrazole Carboxylic Acid Compounds

Abstract

The pyrazole ring system, particularly when functionalized with a carboxylic acid or its derivatives, represents a privileged scaffold in medicinal chemistry and agrochemical development.[1][2] Compounds built upon this core exhibit a remarkable diversity of biological activities, stemming from their ability to interact with a wide array of molecular targets. This technical guide provides an in-depth exploration of the primary mechanisms of action associated with pyrazole carboxylic acid compounds. We will dissect key examples, from enzyme inhibition to receptor modulation, to illuminate how these agents achieve their therapeutic or fungicidal effects. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized view of established knowledge, field-proven insights into experimental design, and detailed protocols for mechanistic investigation.

Introduction: The Pyrazole Carboxylic Acid Scaffold - A Versatile Core in Modern Chemistry

Heterocyclic compounds are foundational to the synthesis of biologically active molecules, and among them, the pyrazole structure is a cornerstone.[3] Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The inclusion of a carboxylic acid moiety (or its bioisosteres like carboxamides) provides a critical interaction point—often a hydrogen bond donor/acceptor or a charged center—that anchors the molecule to its biological target. This combination of a stable, aromatic pyrazole core with a versatile carboxylic acid functional group has led to the development of blockbuster drugs and highly effective agricultural agents.[1][4] This guide will explore the molecular intricacies of how these compounds function, focusing on three well-characterized mechanisms of action.

Core Mechanism I: Enzyme Inhibition

Many pyrazole carboxylic acid derivatives exert their effects by directly inhibiting the catalytic function of key enzymes. This mode of action is central to their roles in treating inflammation and controlling fungal diseases.

Cyclooxygenase-2 (COX-2) Inhibition: The Case of Celecoxib

One of the most prominent examples of a pyrazole-based drug is Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[5][6] Its mechanism relies on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Causality of Action: The body contains two primary COX isoforms, COX-1 and COX-2.[6] COX-1 is constitutively expressed and plays a role in physiological processes like protecting the stomach lining.[6] In contrast, COX-2 is an inducible enzyme, primarily expressed at sites of inflammation, where it catalyzes the conversion of arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[6][7][8]

Celecoxib's diaryl-substituted pyrazole structure, which includes a polar sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket near the active site of the COX-2 enzyme.[7][9] This binding pocket is larger in COX-2 than in COX-1, which is the structural basis for Celecoxib's selectivity.[6] By reversibly inhibiting COX-2, Celecoxib blocks the synthesis of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5][6][9]

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Succinate Dehydrogenase (SDH) Inhibition: A Cornerstone of Modern Fungicides

In the agricultural sector, pyrazole carboxamides are a major class of fungicides that target fungal respiration.[10][11] These compounds are highly effective Succinate Dehydrogenase Inhibitors (SDHIs).[12][13]

Causality of Action: Succinate dehydrogenase (SDH), or Complex II, is a critical enzyme with a dual role in fungal metabolism: it participates in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[10][13] Pyrazole carboxamide fungicides bind to the ubiquinone-binding (Qp) site of the SDH enzyme, physically obstructing the transfer of electrons from succinate to ubiquinone.[10]

This blockade has catastrophic consequences for the fungal cell:

-

Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the production of ATP, the cell's primary energy source.[10]

-

Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow leads to the generation of damaging ROS, which causes oxidative stress.[10]

-

Metabolic Disruption: The inhibition of the TCA cycle cripples central cellular metabolism.[10]

The combined effect is the cessation of fungal growth and eventual cell death.[10] This targeted approach is highly effective and has been instrumental in managing fungicide resistance.[10][11]

Caption: Pyrazole carboxamides inhibit SDH (Complex II), disrupting the TCA cycle and ETC.

Table 1: Comparative Efficacy of Pyrazole-based SDH Inhibitors

| Compound | Target Organism | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound 7s | Porcine SDH | 0.014 | [12][13] |

| Fluxapyroxad | Porcine SDH | >2.87 (205-fold less active than 7s) | [12][13] |

| SCU3038 | Rhizoctonia solani SDH | 0.016 mg/L (EC₅₀) | [14] |

| Thifluzamide | Rhizoctonia solani | Not specified, but SCU2028 was equivalent |[15] |

Core Mechanism II: G-Protein Coupled Receptor (GPCR) Modulation

Beyond enzymes, pyrazole derivatives can also target cell surface receptors, such as GPCRs, to modulate signaling pathways.

Cannabinoid Receptor 1 (CB1) Inverse Agonism: The Case of Rimonabant

Rimonabant, a diarylpyrazole, was the first selective CB1 receptor blocker developed for clinical use.[16][17] Its mechanism involves modulating the endocannabinoid system, which plays a significant role in appetite and energy metabolism.[18][19]

Causality of Action: The CB1 receptor is predominantly located in the central nervous system and peripheral tissues like adipose tissue.[20] When activated by endocannabinoids (e.g., anandamide), it stimulates appetite.[18][20] Rimonabant acts as an inverse agonist or antagonist, binding to the CB1 receptor and blocking its activation by endocannabinoids.[16][20] This inhibition of CB1 signaling pathways leads to decreased appetite and food intake, and it also has direct effects on adipose tissue to improve glucose and lipid metabolism.[18][20]

Despite its efficacy in promoting weight loss and improving metabolic profiles, Rimonabant was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complex role of the endocannabinoid system in regulating mood.[16][20]

Caption: Rimonabant blocks the CB1 receptor, inhibiting appetite-stimulating signals.

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The biological activity of pyrazole carboxylic acid compounds is highly dependent on the nature and position of substituents on the pyrazole ring. SAR studies are crucial for optimizing potency and selectivity.

-

For CB1 Receptor Antagonists: Studies on Rimonabant and related compounds revealed that potent and selective CB1 antagonistic activity requires specific structural features: a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[21][22]

-

For SDH Inhibitors: The chemical structure of SDHI fungicides typically consists of three parts: a heterocyclic acid core (the pyrazole), a hydrophobic side moiety, and an amide linker.[13] Structural optimization of the heterocyclic core and the hydrophobic side chain are the main strategies for designing new, more potent SDHIs.[13] For example, substituting the pyrazole ring with a fluorine atom can create additional interactions with the enzyme, increasing binding affinity.[12]

-

For ALKBH1 Inhibitors: For a series of 1H-pyrazole-4-carboxylic acid derivatives targeting the DNA demethylase ALKBH1, the position of the carboxylic acid was found to be critical. Moving the carboxylic acid from the 4-position to the 3-position resulted in a 1200-fold decrease in activity, demonstrating the precise geometry required for interaction with the enzyme's active site.[23]

Methodologies for Elucidating the Mechanism of Action

Determining the mechanism of action requires a multi-faceted approach, combining in vitro, cellular, and computational methods. Each protocol described here is a self-validating system when appropriate controls are included.

In Vitro Target Engagement: Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a generalized workflow to determine the concentration of a pyrazole derivative required to inhibit 50% of a target enzyme's activity (IC₅₀).

Experimental Protocol:

-

Reagent Preparation: Prepare a concentrated stock solution of the test compound (e.g., pyrazole carboxylic acid derivative) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution in assay buffer.

-

Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, the target enzyme at a fixed concentration, and the various dilutions of the test compound. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. This step is critical for understanding time-dependent inhibition.

-

Reaction Initiation: Initiate the reaction by adding the enzyme's specific substrate.

-

Reaction Monitoring: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for determining the IC₅₀ value in an enzyme inhibition assay.

Cellular-Level Confirmation: Western Blot for Signaling Pathway Modulation

This protocol validates if target engagement in a cell leads to the expected downstream effect on a signaling pathway.

Experimental Protocol:

-

Cell Culture and Treatment: Culture an appropriate cell line to ~80% confluency. Treat the cells with various concentrations of the pyrazole compound for a specific duration. Include vehicle-treated cells as a negative control.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein or a downstream phosphorylated signaling protein.

-

Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the change in protein expression or phosphorylation state.

Conclusion and Future Perspectives

The pyrazole carboxylic acid scaffold is a testament to the power of privileged structures in chemical biology. Its derivatives have demonstrated a remarkable ability to modulate diverse biological targets through mechanisms ranging from the selective inhibition of enzymes like COX-2 and SDH to the nuanced modulation of GPCRs like CB1.[5][10][18] The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and powered by robust experimental methodologies, promises the discovery of new therapeutic agents and agrochemicals. Future research will likely focus on designing multi-target compounds to combat resistance and developing derivatives with improved safety profiles and novel mechanisms of action.[24]

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. news-medical.net [news-medical.net]

- 8. ClinPGx [clinpgx.org]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rimonabant - Wikipedia [en.wikipedia.org]

- 17. Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Targets of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved therapeutics.[1] 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid represents a promising, yet uncharacterized, member of this chemical family. The critical first step in harnessing its therapeutic potential is the identification and validation of its molecular target(s). This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of these targets. We will move beyond a theoretical overview to present actionable experimental strategies, from initial hypothesis generation to definitive target validation, equipping research and development teams with the necessary protocols and conceptual understanding to navigate this pivotal phase of drug discovery.

Foundational Hypothesis Generation: Where to Begin the Search

Given the absence of established biological data for this compound, our initial approach must be deductive, leveraging the well-documented activities of structurally related pyrazole derivatives. This allows us to formulate a rational basis for our target search.

The pyrazole nucleus is a privileged scaffold known to interact with several key classes of therapeutic targets.[1] Analysis of existing pyrazole-containing drugs and clinical candidates suggests three high-probability target families for our compound of interest:

-

Protein Kinases: A significant number of approved kinase inhibitors incorporate the pyrazole core.[1] These enzymes are central to cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.[2][3]

-

G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of drug targets, and pyrazole-containing molecules have been shown to modulate their activity.[4][5]

-

Ion Channels: As crucial regulators of cellular excitability, ion channels are important therapeutic targets, and their modulation by pyrazole derivatives has been documented.[6][7]

Our initial strategy, therefore, will be to investigate these three target classes in parallel. This multi-pronged approach maximizes the probability of identifying a valid target early in the discovery process.

A Multi-Pronged Approach to Target Identification

Target identification can be broadly categorized into two paradigms: forward pharmacology (phenotypic screening followed by target deconvolution) and reverse pharmacology (screening against predefined targets).[8] We will employ a hybrid strategy, beginning with broad-based screening against our hypothesized target families and incorporating methods for unbiased target discovery.

Initial Target Class Screening

The most direct path to identifying a potential target is to screen the compound against well-defined panels of our hypothesized target families. Several reputable contract research organizations (CROs) offer these services, providing rapid and cost-effective initial data.

-

Kinome Profiling: The compound should be screened against a broad panel of kinases (e.g., over 560 kinases) to identify any potential inhibitory activity.[9] This will provide a comprehensive overview of the compound's selectivity profile within the human kinome.[2][10]

-

GPCR Profiling: A comprehensive GPCR panel screen will assess the compound's ability to act as an agonist, antagonist, or allosteric modulator of a wide range of receptors.[11][12][13]

-

Ion Channel Profiling: Screening against a panel of the most physiologically relevant ion channels will determine if the compound has any modulatory effects on these targets.[6][7][14]

Data Presentation: Initial Target Class Screening Results

| Target Class | Panel Size | Assay Type | Primary Endpoint | Hit Criteria |

| Protein Kinases | >400 | Biochemical (e.g., TR-FRET, ADP-Glo) | % Inhibition @ 10 µM | >50% Inhibition |

| GPCRs | >150 | Cell-based (e.g., Calcium flux, cAMP) | Agonism/Antagonism | EC50/IC50 < 10 µM |

| Ion Channels | >50 | Automated Electrophysiology | % Modulation @ 10 µM | >30% Modulation |

Unbiased Target Identification: Casting a Wider Net

In parallel with target class screening, it is prudent to employ unbiased methods that do not rely on a priori assumptions about the compound's mechanism of action. These techniques are particularly valuable for discovering novel or unexpected targets.[15][16]

This is a powerful and widely used technique for isolating the specific binding partners of a small molecule from a complex biological sample, such as a cell lysate.[17][18][19] The fundamental principle involves immobilizing the compound of interest on a solid support and then using this "bait" to "fish" for its binding partners.[20]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

CETSA® is a label-free method for assessing target engagement in a cellular context.[21][22] The principle is based on the ligand-induced thermal stabilization of the target protein.[23] When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.[24]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).

Rigorous Target Validation: From Hit to Confirmed Target

Identifying a protein that binds to our compound is only the first step. We must then rigorously validate that this interaction is responsible for the compound's biological activity.[25]

Biochemical Validation

Once a putative target is identified, the direct interaction between the compound and the purified protein must be characterized.[26][27][28]

-

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (KD) and kinetics of the interaction.

-

Enzymatic Assays: If the identified target is an enzyme, its activity in the presence of varying concentrations of the compound should be measured to determine the IC50.[27]

Cellular Target Engagement and Functional Assays

It is crucial to confirm that the compound engages the target in a cellular environment and that this engagement leads to a functional consequence.

-

Target Engagement Assays: CETSA® can be used in a dose-response format to confirm that the compound engages the target in intact cells.[22]

-

Functional Cellular Assays: Assays should be developed to measure the downstream consequences of target modulation. For example, if the target is a kinase, a Western blot could be used to measure the phosphorylation of a known substrate.

Genetic Validation

Genetic approaches provide the highest level of confidence in target validation by directly linking the target to the observed phenotype.[29][30][31]

-

CRISPR/Cas9 Knockout/Knock-in: The gene encoding the putative target can be knocked out using CRISPR/Cas9 technology.[][33] If the compound's activity is lost in the knockout cells, it provides strong evidence that the protein is the relevant target. Conversely, introducing a mutation in the target that confers resistance to the compound would also validate the target.[34]

Logical Flow of Target Validation

Caption: Logical progression of target validation experiments.

Detailed Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed step-by-step protocols for two of the key methodologies discussed.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

-

Cell Culture and Treatment:

-

Culture the cells of interest to approximately 80% confluency.

-

Harvest and resuspend the cells in a suitable buffer at a concentration of 107 cells/mL.

-

Aliquot the cell suspension into PCR tubes.

-

Add this compound to the desired final concentrations. Include a vehicle-only control.

-

Incubate at 37°C for 1 hour.

-

-

Thermal Challenge:

-

Place the PCR tubes in a thermal cycler.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

-

Immediately cool the samples to 4°C.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

-

Detection and Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the soluble fraction by Western blot using an antibody specific for the putative target protein.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization.

-

Protocol: Generic Biochemical Kinase Assay (e.g., ADP-Glo™)

-

Reaction Setup:

-

In a 384-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer.

-

Add this compound at various concentrations (typically a 10-point serial dilution). Include a no-inhibitor control.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

-

-

Data Analysis:

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

-

Conclusion

The journey to elucidate the therapeutic targets of a novel compound like this compound is a systematic process of hypothesis, experimentation, and validation. By leveraging the known pharmacology of the pyrazole scaffold to inform initial screening efforts and employing a combination of unbiased target identification methods, researchers can efficiently identify high-confidence candidate targets. Subsequent rigorous validation using biochemical, cellular, and genetic approaches is paramount to confirming these candidates and building a solid foundation for a successful drug development program. This guide provides a robust and experimentally-driven roadmap to navigate this critical phase of discovery.

References

- 1. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. kinaselogistics.com [kinaselogistics.com]

- 4. Tanso Biosciences: GPCR functional profiling services | Cosmo Bio Co., Ltd. [cosmobio.co.jp]

- 5. reactionbiology.com [reactionbiology.com]

- 6. criver.com [criver.com]

- 7. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaron.com [pharmaron.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. Ion Channel Drug Discovery Services | Sygnature Discovery [sbdrugdiscovery.com]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drughunter.com [drughunter.com]

- 17. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 26. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 27. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]

- 28. lifesciences.danaher.com [lifesciences.danaher.com]

- 29. biocompare.com [biocompare.com]

- 30. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. selectscience.net [selectscience.net]

- 33. The Impact of CRISPR/Cas9 on Target Identification and Validation [labhoo.com]

- 34. oxfordglobal.com [oxfordglobal.com]

An In-Depth Technical Guide to the Synthesis and Application of Substituted 1H-Pyrazole-4-Carboxylic Acids in Drug Discovery

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of substituted 1H-pyrazole-4-carboxylic acids, a class of molecules that has emerged as a "privileged scaffold" in modern pharmacology. We will delve into the core synthetic strategies, explore the vast therapeutic landscape these compounds address, and dissect the critical structure-activity relationships (SAR) that govern their efficacy. The insights provided are grounded in established literature and aim to explain not just the "how" but the fundamental "why" behind key experimental and design choices.

The Pyrazole Core: A Foundation for Pharmacological Diversity

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This simple aromatic structure is a cornerstone of medicinal chemistry, found in blockbuster drugs ranging from the anti-inflammatory celecoxib to the erectile dysfunction treatment sildenafil.[1] The specific substitution pattern of 1H-pyrazole-4-carboxylic acid offers a particularly powerful platform for drug design. The carboxylic acid group at the 4-position provides a crucial anchor for chemical modification and, more importantly, often serves as a key interaction point with biological targets, such as forming salt bridges or chelating metal ions in enzyme active sites.[1][2] This unique combination of a stable, aromatic core and a versatile, functional handle has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[3][4]

Part 1: The Synthetic Landscape: From Bench to Biologically Active Molecules

The construction of the substituted 1H-pyrazole-4-carboxylic acid core can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern (regioselectivity), and the scalability of the reaction.

Core Synthetic Strategies

-

Multi-Component, One-Pot Synthesis: This modern approach represents a highly efficient and atom-economical strategy for generating polysubstituted pyrazoles. A common variant involves the condensation of a hydrazine derivative, an aldehyde, and a β-ketoester (such as ethyl acetoacetate) in the presence of a catalyst.[5] This method is prized for its operational simplicity and its adherence to the principles of green chemistry by minimizing intermediate isolation steps. The use of recyclable catalysts, like magnetic ionic liquids, further enhances its environmental credentials.[5]

-

Classical Cyclocondensation Reactions: The foundational Knorr pyrazole synthesis and related methods involve the reaction of a hydrazine with a 1,3-dicarbonyl compound.[6][7] To achieve the desired 4-carboxylic acid substitution, precursors such as diethyl 2-(ethoxymethylene)-3-oxosuccinate can be employed. While robust and well-documented, these methods may require more complex starting materials or multiple steps compared to one-pot strategies.

-

The Vilsmeier-Haack Approach: This reaction provides a regioselective route to pyrazole-4-carboxaldehydes from the hydrazones of methyl ketones.[5] The resulting aldehyde can then be readily oxidized to the target carboxylic acid. This method is particularly useful when specific substitution patterns are required that may not be accessible through direct condensation approaches.

Visualizing the Workflow: A Three-Component Synthesis

The following diagram illustrates a generalized and highly effective one-pot, three-component reaction to synthesize ethyl 1,3,5-substituted-1H-pyrazole-4-carboxylates, which are immediate precursors to the corresponding carboxylic acids.

Caption: Generalized workflow for a one-pot, three-component pyrazole synthesis.

Field-Proven Experimental Protocol: One-Pot Synthesis

This protocol describes the synthesis of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, a representative example of the class. It is designed as a self-validating system with clear checkpoints.

Objective: To synthesize a substituted 1H-pyrazole-4-carboxylate via a one-pot, three-component reaction.[5]

Materials:

-

Ethyl acetoacetate (10 mmol, 1.30 g)

-

Benzaldehyde (10 mmol, 1.06 g)

-

Phenylhydrazine (10 mmol, 1.08 g)

-

1-Butyl-3-methylimidazolium tetrachloroferrate ([bmim][FeCl₄]) (1.5 mmol)

-

Ethyl acetate (for workup)

-

Isopropanol (for recrystallization)

-

Oxygen supply (balloon or flow)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and the magnetic ionic liquid catalyst [bmim][FeCl₄] (1.5 mmol).

-

Initiation: Place a magnetic stir bar in the flask and attach a condenser. Begin stirring and introduce a gentle flow of oxygen into the reaction vessel. Heat the mixture to 80°C.

-

Monitoring (Self-Validation Checkpoint 1): Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The disappearance of starting materials and the appearance of a new, major product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

-

Catalyst Removal: Upon completion, cool the reaction mixture to room temperature. The magnetic ionic liquid catalyst can be separated from the product solution by placing a strong magnet against the side of the flask and decanting the liquid.

-

Workup and Isolation: The decanted liquid is concentrated under reduced pressure to remove volatile components. The resulting crude oil is dissolved in a minimal amount of hot isopropanol.

-

Purification (Self-Validation Checkpoint 2): Allow the isopropanol solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. The formation of a solid precipitate is expected. Collect the pure product crystals by vacuum filtration, washing with cold isopropanol.

-

Characterization: Dry the product under vacuum. A pure sample of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate should be a white to off-white solid. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals will include aromatic protons, an ethyl ester quartet and triplet, and a pyrazole ring proton singlet.

Part 2: Biological Significance and Structure-Activity Relationships (SAR)

The true value of the 1H-pyrazole-4-carboxylic acid scaffold lies in its remarkable versatility as a pharmacophore. Its derivatives have been shown to interact with a wide array of biological targets, leading to applications across multiple therapeutic areas.

Oncology: Targeting Cancer with Precision

In cancer therapy, these pyrazoles have shown significant promise as enzyme inhibitors.[8]

Case Study: ALKBH1 Demethylase Inhibitors Recent research has identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of ALKBH1, a DNA 6mA demethylase implicated in gastric cancer.[2] The inhibitory mechanism hinges on a critical interaction between the pyrazole scaffold and the enzyme's active site.

-

Causality of Binding: Molecular docking studies reveal that the N2 nitrogen of the pyrazole ring and the oxygen of the 4-carboxylic acid group chelate the Mn²⁺ cofactor essential for the enzyme's catalytic activity.[2] This bidentate chelation provides a strong and specific anchor for the inhibitor.

-

Structure-Activity Relationship (SAR): Systematic modification of the lead compound (Compound 3 ) elucidated key SAR insights.[2] Moving the carboxylic acid from the 4-position to the 3-position resulted in a catastrophic 1200-fold loss in activity, underscoring the geometric importance of the chelation motif.[2] Furthermore, adding substituents (Cl– or CH₃–) to the pyrazole ring itself led to decreased potency, suggesting that an unsubstituted pyrazole core is optimal for fitting into the ALKBH1 active site.[2]

The following diagram illustrates the key pharmacophoric interactions.

Caption: Key chelation interactions of a pyrazole inhibitor in an enzyme active site.

SAR Data Summary: ALKBH1 Inhibitors

| Compound Modification | Position | Resulting Activity | Rationale |

| Move COOH to 3-position | Pyrazole Ring | >1200-fold decrease | Disrupts optimal geometry for Mn²⁺ chelation[2] |

| Add Cl or CH₃ | Pyrazole Ring | Decreased activity | Steric hindrance in the active site pocket[2] |

| Replace Pyrazole | Core Scaffold | Significant reduction | Pyrazole N2 is essential for metal chelation[2] |

Fungicides: Protecting Crops through Enzyme Inhibition

Beyond human medicine, pyrazole-4-carboxamides (derived directly from the corresponding carboxylic acids) are a major class of fungicides used in agriculture.[9] They function as potent succinate dehydrogenase inhibitors (SDHIs).[9][10]

-

Mechanism of Action: These compounds bind to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain. This binding event blocks cellular respiration, leading to fungal cell death.[9]

-

Design Rationale: The design of novel SDHI fungicides often involves using highly successful commercial products like fluxapyroxad as a template.[9] Molecular docking simulations are heavily employed to predict how new derivatives will interact with key amino acid residues in the SDH binding pocket, such as Tryptophan and Arginine, guiding the synthesis of more effective agents.[9][10]

Broad-Spectrum Applications

The utility of this scaffold extends to numerous other areas:

-

Anti-inflammatory Agents: Certain derivatives have shown potent inhibition of inflammatory mediators and neutrophil chemotaxis.[11]

-

Hypoglycemic Agents: A series of substituted pyrazole-4-carboxylic acids were synthesized and evaluated as potential treatments for diabetes, showing promising blood glucose-lowering effects in animal models.[7][12]

-

Antimicrobial Agents: The pyrazole core is present in compounds with activity against various bacterial and fungal pathogens.[3]

Future Outlook

The 1H-pyrazole-4-carboxylic acid scaffold remains a fertile ground for drug discovery. Its synthetic accessibility and proven track record as a versatile pharmacophore ensure its continued relevance. Future research will likely focus on several key areas:

-

Novel Biological Targets: Exploring the activity of pyrazole libraries against new and emerging disease targets.

-

Advanced Synthetic Methods: Developing even more efficient, sustainable, and regioselective synthetic routes to expand the accessible chemical space.

-

Prodrug Strategies: Enhancing the pharmacokinetic properties of potent inhibitors, for example, by converting the carboxylic acid to an ester prodrug to improve cell membrane permeability, as was successfully done for ALKBH1 inhibitors.[2]

By understanding the fundamental principles of their synthesis, mechanism of action, and structure-activity relationships, researchers can continue to leverage the power of substituted 1H-pyrazole-4-carboxylic acids to develop the next generation of innovative therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. sid.ir [sid.ir]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

structural analysis of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide on the Structural Analysis of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a pivotal scaffold in the landscape of medicinal chemistry. Its distinct architecture, featuring a pyrazole core functionalized with phenyl, methyl, and carboxylic acid groups, imparts a rich chemical character with profound therapeutic potential. This guide provides a comprehensive exploration of the structural elucidation of this molecule, transcending a mere inventory of data to offer a nuanced discourse on experimental strategy, data interpretation, and the critical nexus between molecular structure and biological function. We will navigate the synergistic application of premier analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography—to construct a robust and validated structural model. The methodologies and interpretations detailed herein are anchored in established scientific principles and fortified by authoritative references, presenting a solid framework for researchers dedicated to the design and development of innovative pyrazole-based therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged motif in drug discovery, esteemed for its metabolic resilience and versatile binding capabilities. Its incorporation into numerous FDA-approved pharmaceuticals, such as the anti-inflammatory drug Celecoxib, highlights its therapeutic relevance. Specifically, this compound functions as an essential building block for a wide array of biologically active compounds, including potent inhibitors of kinases, growth factors, and other crucial cellular targets. A precise understanding of its three-dimensional structure is not a mere academic pursuit but a fundamental prerequisite for rational drug design. It empowers the optimization of ligand-receptor interactions and paves the way for the development of next-generation therapeutics with superior efficacy and selectivity.

Synthesis and Physicochemical Characterization

A dependable and scalable synthesis is the bedrock of any chemical research initiative. The prevailing and most efficient pathway to this compound employs a multicomponent reaction, a hallmark of sustainable chemistry.

Synthetic Workflow: A Validated Protocol

The synthesis is typically achieved through a one-pot reaction that involves the condensation of ethyl acetoacetate, phenylhydrazine, and a suitable C1 synthon, followed by the hydrolysis of the ester intermediate.

Experimental Protocol: One-Pot Synthesis

-

Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, introduce phenylhydrazine (1.0 eq) dropwise at ambient temperature.

-

Cyclization: Add glyoxylic acid (1.1 eq) to the mixture and heat to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, cool the reaction mixture to room temperature and introduce a 2M aqueous solution of sodium hydroxide. Stir at 60°C for 2 hours to ensure complete ester hydrolysis.

-

Workup and Purification: Acidify the mixture with 2M hydrochloric acid to precipitate the crude product. Isolate the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices:

-

One-Pot Synthesis: This strategy is favored for its operational simplicity and efficiency, which minimizes reaction time, solvent consumption, and the number of purification steps, thereby aligning with the tenets of green chemistry.

-

Reflux Conditions: The elevated temperature is crucial for surmounting the activation energy barriers of the cyclization and condensation steps, ensuring the reaction proceeds to completion.

-

Alkaline Hydrolysis: The use of sodium hydroxide facilitates a swift and complete saponification of the intermediate ester to the target carboxylic acid.

-

Recrystallization: This purification method is selected for its effectiveness in yielding highly crystalline material, a prerequisite for accurate analytical characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~215-218 °C |

| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water |

In-Depth Structural Elucidation: A Multi-Technique Approach

The definitive structural determination of this compound necessitates a synergistic application of multiple analytical techniques. Each method contributes a unique piece to the structural puzzle, and their collective interpretation culminates in a comprehensive and validated molecular model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution, with both ¹H and ¹³C NMR providing granular insights into the chemical environment of each nucleus.

¹H NMR Spectroscopy:

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships.

-

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This pronounced downfield shift is a consequence of the deshielding influence of the carbonyl group and intermolecular hydrogen bonding.

-

Phenyl Protons (-C₆H₅): The five protons of the phenyl ring are expected to manifest as a multiplet in the aromatic region, generally between 7.2-7.8 ppm. The precise splitting pattern is contingent on the rotational dynamics of the phenyl ring.

-

Pyrazole Ring Proton (-CH): The proton at the 5-position of the pyrazole ring should appear as a singlet, typically in the 7.5-8.5 ppm range. Its chemical shift is modulated by the electron-withdrawing character of the adjacent nitrogen atom and the carboxylic acid group.

-

Methyl Protons (-CH₃): The three protons of the methyl group will produce a sharp singlet in the upfield region, usually around 2.2-2.6 ppm.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum furnishes information on the number of non-equivalent carbon atoms in the molecule.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is significantly deshielded and will be observed as a singlet in the far downfield region, typically between 160-180 ppm.

-

Aromatic and Pyrazole Carbons: The carbon atoms of the phenyl and pyrazole rings will resonate in the 110-150 ppm range. Unambiguous assignment of these signals can be achieved using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

-

Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the upfield region, typically between 10-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The IR spectrum of this compound will display several characteristic absorption bands.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | -COOH | O-H stretch[2][3] |

| ~3100 | Aromatic C-H | C-H stretch[2] |

| ~2950 | Methyl C-H | C-H stretch[4] |

| ~1700 | -COOH | C=O stretch[3][4] |

| 1600, 1490 | Aromatic C=C | C=C stretch[2] |

| ~1550 | Pyrazole Ring | C=N, C=C stretch[5] |

The broad O-H stretching band is a definitive feature of a carboxylic acid, arising from extensive intermolecular hydrogen bonding.[2][3] The intense carbonyl absorption around 1700 cm⁻¹ further corroborates the presence of the carboxylic acid functionality.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which are instrumental in confirming its identity and deducing its structure.

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be detected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (202.21). Salient fragmentation pathways would likely include:

-

Loss of -OH (M-17): Cleavage of the hydroxyl radical from the carboxylic acid group.[6]

-

Loss of -COOH (M-45): Decarboxylation represents a common fragmentation route for carboxylic acids.[6][7]

-

Fragmentation of the Pyrazole Ring: The pyrazole ring is known to undergo characteristic fragmentation, often involving the elimination of N₂ or HCN.[8]

-

Cleavage of the Phenyl Group: The loss of the phenyl group (C₆H₅, m/z 77) is also a plausible fragmentation event.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

X-ray Crystallography

For an unequivocal and definitive determination of the three-dimensional structure, single-crystal X-ray diffraction remains the unparalleled gold standard. This technique yields precise bond lengths, bond angles, and the overall molecular conformation in the solid state. While a crystal structure for the title compound was not found in the available literature, structures of related pyrazole carboxylic acids have been reported, offering valuable structural insights.[9][10][11][12] For instance, the dihedral angle between the pyrazole and phenyl rings is a critical conformational parameter that dictates the molecule's overall shape and its potential interactions with biological macromolecules. In a closely related structure, this angle was determined to be 34.95(5)°.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are cultivated by the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-